molecular formula C12H23NO2 B6257668 2-(azepan-1-yl)-4-methylpentanoic acid CAS No. 1218273-60-9

2-(azepan-1-yl)-4-methylpentanoic acid

Cat. No.: B6257668
CAS No.: 1218273-60-9
M. Wt: 213.3
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Description

2-(Azepan-1-yl)-4-methylpentanoic acid (CAS 1218273-60-9) is a synthetic organic compound featuring a molecular formula of C12H23NO2 and a molecular weight of 213.32 g/mol . This compound serves as a valuable building block in medicinal chemistry and organic synthesis research. Its structure incorporates both an azepane (a seven-membered nitrogen-containing ring) and a branched carboxylic acid, making it a versatile precursor for the development of novel molecular entities. The primary research applications of this compound likely stem from its role as an intermediate. The azepane moiety is a privileged structure in drug discovery, often found in compounds targeting the central nervous system, while the carboxylic acid group allows for further functionalization through amide bond formation or other conjugation chemistries . Researchers can utilize this compound as a critical scaffold in the synthesis of more complex molecules, such as potential protease inhibitors, receptor modulators, or other biologically active agents. Its structural features make it particularly interesting for creating compound libraries for high-throughput screening against various therapeutic targets. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

1218273-60-9

Molecular Formula

C12H23NO2

Molecular Weight

213.3

Purity

95

Origin of Product

United States

Contextualization Within the Landscape of Non Natural Amino Acid Chemistry and Derivatives

Non-natural amino acids (nnAAs), also known as non-proteinogenic amino acids, are amino acids that are not among the 20 genetically coded in living organisms. nih.gov Their significance in chemical biology stems from their ability to introduce novel chemical and physical properties into peptides and proteins. The incorporation of nnAAs can dramatically alter the structure, stability, and biological activity of these macromolecules. mdpi.com

Key advantages of utilizing nnAAs in research include:

Enhanced Stability: Peptides containing nnAAs often exhibit increased resistance to enzymatic degradation, a crucial factor for therapeutic applications. mdpi.comnih.gov

Improved Pharmacokinetics: The unique structures of nnAAs can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles of peptide-based drugs. nih.gov

Novel Functionalities: nnAAs can introduce new reactive groups, conformational constraints, or interaction motifs, enabling the design of molecules with tailored biological functions. youtube.comnih.gov

The synthesis of nnAAs can be achieved through various chemical and biological methods, including modifications of natural amino acids or de novo synthesis. youtube.com This flexibility allows for the creation of a vast and diverse library of building blocks for drug discovery and chemical biology.

Historical Development and Significance of Azepane Containing Scaffolds in Molecular Design

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its presence in a molecule can significantly influence its three-dimensional conformation and, consequently, its interaction with biological targets.

Historically, the incorporation of cyclic structures like azepane has been a successful strategy in drug design to:

Constrain Conformational Flexibility: Reducing the number of accessible conformations can lead to higher binding affinity and selectivity for a target protein.

Modulate Physicochemical Properties: The azepane moiety can alter a compound's lipophilicity, solubility, and metabolic stability.

Explore Novel Chemical Space: The unique geometry of the azepane ring allows for the design of molecules with distinct shapes that can access binding pockets not recognized by more common ring systems.

A testament to the importance of this scaffold is the fact that over 20 drugs approved by the FDA contain an azepane ring and are used to treat a wide range of diseases. nih.gov The continuous interest in azepane-based compounds highlights their potential for the discovery of new therapeutic agents. nih.govnih.gov

Rationale for Investigating 2 Azepan 1 Yl 4 Methylpentanoic Acid As a Chemical Probe or Building Block

The compound 2-(azepan-1-yl)-4-methylpentanoic acid combines the structural features of a non-natural amino acid with the conformational influence of the azepane ring. This unique combination makes it a compelling candidate for investigation as both a chemical probe and a synthetic building block.

As a Chemical Probe:

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov High-quality chemical probes are essential for target validation in drug discovery. nih.govnih.gov The rationale for using this compound as a chemical probe lies in its potential to selectively interact with specific biological targets. Its distinct three-dimensional structure, dictated by the azepane ring and the isobutyl side chain from the leucine-like fragment, could enable it to bind to protein pockets that are not recognized by natural amino acids. By studying the biological effects of this compound, researchers can gain insights into the function of its target proteins.

As a Building Block:

In synthetic chemistry, building blocks are relatively simple molecules that can be used to construct more complex structures. The rationale for using this compound as a building block is rooted in the desire to create novel peptides or small molecules with enhanced properties. mdpi.com By incorporating this nnAA into a peptide sequence, for instance, it is possible to introduce a specific conformational bend or to improve its resistance to proteolysis. This can lead to the development of more potent and stable peptide-based therapeutics.

Overview of Research Trajectories for Novel Amino Acid Derivatives

De Novo Synthetic Routes to the this compound Core

The construction of the this compound molecule can be approached through established reactions for the synthesis of α-amino acids. Two primary strategies involve the nucleophilic substitution of an α-halo acid or the reductive amination of an α-keto acid.

A common laboratory-scale synthesis involves the reaction of a derivative of 2-bromo-4-methylpentanoic acid with azepane. The bromine atom at the α-position serves as a good leaving group, readily displaced by the nucleophilic secondary amine of the azepane ring. Another robust method is the reductive amination of 2-oxo-4-methylpentanoic acid (α-ketoisocaproate) with azepane, using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This one-pot reaction is often efficient for producing α-amino acids.

A malonic ester synthesis approach can also be envisioned, starting from diethyl 2-isobutylmalonate. Hydrolysis of one ester group would yield a compound similar to 2-ethoxycarbonyl-4-methylpentanoic acid prepchem.com, which could then be subjected to further transformations to introduce the azepane moiety.

Table 1: Comparison of Primary Synthetic Routes to this compound
Synthetic RouteKey ReactantsGeneral ConditionsAdvantagesDisadvantages
Nucleophilic Substitution2-bromo-4-methylpentanoic acid ester, AzepaneBase (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF)Readily available starting materials.Potential for side reactions; may require protection of the carboxylic acid.
Reductive Amination2-oxo-4-methylpentanoic acid, AzepaneReducing agent (e.g., NaBH₃CN), pH controlOften a one-pot reaction; good yields.The α-keto acid precursor may be less accessible or stable.

The α-carbon of this compound is a stereocenter, making the synthesis of single enantiomers a significant objective. Chemoenzymatic methods are particularly powerful for achieving high enantioselectivity.

One prominent strategy is the kinetic resolution of a racemic mixture. For instance, a racemic ester of this compound can be subjected to hydrolysis catalyzed by a lipase. Lipases can exhibit high stereoselectivity, preferentially catalyzing the transformation of one enantiomer while leaving the other unaffected mdpi.com. The choice of enzyme, solvent, and acyl group can significantly influence the efficiency and enantioselectivity of the resolution process mdpi.com.

Alternatively, asymmetric synthesis can be employed to directly form one enantiomer. This can be achieved by using chiral auxiliaries or through asymmetric catalysis. A related strategy in the synthesis of complex azepanes involves the osmium-catalyzed tethered aminohydroxylation (TA) of specific allylic alcohols, which allows for the stereocontrolled formation of a new C–N bond nih.gov. While applied to a different system, this principle of using a tether to direct the stereochemical outcome of a C-N bond-forming reaction could be adapted for the synthesis of enantiomerically pure this compound. Another approach involves the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes to create functionalized azepine derivatives, demonstrating modern catalytic methods for constructing seven-membered azacycles nih.gov.

The synthesis of this compound and its analogs can be designed using either convergent or divergent approaches to maximize efficiency, particularly in the context of creating chemical libraries.

A divergent synthesis begins with a common core structure, which is then elaborated into a variety of different final products. Starting with this compound, one could, for example, diversify the structure by performing various reactions on the carboxylic acid group (see section 2.2.1) to generate a library of esters and amides. This strategy is particularly useful for structure-activity relationship (SAR) studies.

For instance, traditional solvents like tetrahydrofuran (THF) can often be replaced with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has a better environmental profile unibe.ch. The use of continuous flow chemistry offers a powerful tool for enhancing safety and efficiency, particularly when dealing with hazardous reagents or exothermic reactions unibe.ch. By minimizing reaction volumes and enabling precise control over temperature and residence time, flow chemistry can lead to higher yields and purity while reducing waste unibe.ch.

Metrics such as Atom Economy (AE) and Process Mass Intensity (PMI) are used to quantify the "greenness" of a synthetic route researchgate.netunibe.ch. A greener synthesis would strive for a high atom economy, incorporating the maximum number of atoms from the reactants into the final product, and a low PMI, minimizing the total mass of materials used (solvents, reagents, process water) relative to the mass of the active product.

Table 2: Hypothetical Green Chemistry Metrics for a Synthetic Step
ParameterTraditional Batch SynthesisGreen Flow SynthesisReference Principle
SolventTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Use of safer, renewable solvents unibe.ch.
MethodologyBatch processingContinuous flow processingProcess intensification for safety and efficiency nih.govunibe.ch.
Atom EconomyModerateHigh (optimized conditions)Maximizing incorporation of reactant atoms into the product unibe.ch.
Energy UseProlonged heating/cooling cyclesTargeted, efficient heatingDesigning for energy efficiency.

Derivatization Strategies for Structural Diversification of this compound

Structural diversification of the this compound scaffold can be achieved by modifying its two primary functional handles: the carboxylic acid moiety and the azepane ring system.

The carboxylic acid group is a versatile functional group that can be readily converted into a wide range of other functionalities, enabling the synthesis of diverse analogs.

Amide Formation: The most common derivatization is the formation of amides through coupling with various primary or secondary amines. This reaction typically employs activating agents such as carbodiimides, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the reaction under mild conditions nih.gov. Other modern methods include the use of organosilane reagents for direct amide coupling, which can proceed efficiently without requiring rigorous exclusion of air or water themjalab.com. This approach allows for the creation of large libraries of amides for various applications nih.gov.

Esterification: The carboxylic acid can be converted to esters by reacting with a range of alcohols under acidic conditions (Fischer esterification) or by using coupling agents. The synthesis of ester derivatives of complex drug molecules is a common strategy to modify their physicochemical properties mdpi.com.

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (1-(4-methylpentan-2-yl)azepan-2-yl)methanol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride or, more selectively, with borane complexes such as borane-tetrahydrofuran (BH₃·THF) nih.gov.

Table 3: Common Derivatization Reactions of the Carboxylic Acid Moiety
Derivative TypeReagentsGeneral Product StructureReference Method
AmideR¹R²NH, EDC, or other coupling agentsR-CONR¹R²EDC-mediated coupling nih.gov, Silane-mediated coupling themjalab.com.
EsterR'OH, Acid catalyst (e.g., H₂SO₄)R-COOR'Fischer Esterification mdpi.com.
Primary AlcoholLiAlH₄ or BH₃·THFR-CH₂OHReduction with borane complexes nih.gov.

Modifying the azepane ring itself presents a more significant synthetic challenge but offers a route to novel structures. Direct functionalization of the saturated carbocyclic ring is often difficult. Therefore, a more practical approach is to incorporate a pre-functionalized azepane derivative during the initial synthesis.

For example, substituted azepanes can be used in the nucleophilic substitution or reductive amination steps to introduce functionality at various positions on the ring. The synthesis of functionalized 1,4-benzodiazepine derivatives has been achieved through intramolecular C-N bond coupling, which involves complex, multi-ring systems containing a seven-membered ring, illustrating advanced methods for creating substituted cyclic amine structures mdpi.com. Such strategies highlight the possibility of building complexity into the azepane portion of the molecule from the outset rather than through post-synthetic modification unibe.ch.

Substituent Effects on the Pentanoic Acid Backbone

No research was found that specifically investigates the effects of the azepane ring or the methyl group on the reactivity and properties of the 4-methylpentanoic acid backbone in this particular compound. General principles of organic chemistry suggest that the electron-donating nature of the alkyl groups would influence the acidity of the carboxylic acid and the nucleophilicity of the amine, but specific experimental data is not available.

Chemoenzymatic and Biocatalytic Routes for this compound Production

The scientific literature contains a wealth of information on the use of enzymes for the synthesis of chiral amines and amino acids. researchgate.netnih.govmanchester.ac.uk Biocatalytic methods, such as reductive amination using imine reductases (IREDs) or transaminases, are powerful tools for creating N-substituted amino acids with high enantioselectivity. researchgate.netrsc.org These methods are recognized for being more sustainable alternatives to traditional chemical synthesis. manchester.ac.uk However, no studies have been published that apply these chemoenzymatic or biocatalytic approaches specifically to the production of this compound.

Scale-Up Considerations for Synthetic Methodologies

Discussions on the scale-up of synthetic processes for complex molecules, including amino acid derivatives, are present in the literature. researchgate.netorganic-chemistry.orgorganic-chemistry.org These studies often address challenges such as reaction conditions, purification, and cost-effectiveness. However, in the absence of an established synthetic route for this compound, any analysis of scale-up considerations would be entirely hypothetical.

Characterization of Molecular Binding Partners and Targets

There is no publicly available information identifying specific protein targets or detailing any protein-ligand interactions for This compound .

No studies documenting the interaction of This compound with nucleic acids or lipids were found in the public domain. General concepts of how drugs can interact with nucleic acids have been reviewed, but these are not specific to the compound . nih.govnih.gov

Without experimental or computational data on the binding of This compound to a specific target, a detailed analysis of its non-covalent interactions is not possible.

Biophysical Techniques for Probing Interactions with this compound

No published studies have utilized Isothermal Titration Calorimetry to determine the thermodynamic parameters (affinity, enthalpy, entropy, and stoichiometry) of binding for This compound .

There is no available data from Surface Plasmon Resonance studies to describe the binding kinetics (association and dissociation rates) of This compound with any biological target.

Fluorescence Spectroscopy-Based Assays for Interaction Studies

There are no available studies that have employed fluorescence spectroscopy to investigate the interaction of this compound with any biological target.

Enzymatic Modulation and Mechanistic Insights

Enzyme Inhibition or Activation Mechanisms

No research has been published detailing the inhibition or activation of any enzyme by this compound.

Structure Activity Relationship Sar Studies on 2 Azepan 1 Yl 4 Methylpentanoic Acid and Its Analogs

Impact of Stereochemistry on Molecular Recognition and Biological Activity

The 2-(azepan-1-yl)-4-methylpentanoic acid molecule possesses a chiral center at the second carbon of the pentanoic acid chain. This gives rise to two stereoisomers, the (R)- and (S)-enantiomers. The spatial arrangement of the substituents around this chiral center is critical for its interaction with biological targets, which are themselves chiral.

The differential activity of stereoisomers is a well-established principle in pharmacology. For instance, in studies of azepane derivatives as protein kinase inhibitors, specific stereoconfigurations, such as (3R,4R) and (3R,4S), within the azepane ring were found to be crucial for high-potency inhibition. nih.gov The precise orientation of functional groups determines the ability of a molecule to form optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, and ionic bonds) with the amino acid residues in a target's binding site. It is highly probable that one enantiomer of this compound will exhibit significantly higher biological activity than the other due to a more favorable fit with its intended molecular target.

Role of the Azepane Moiety in Activity and Selectivity

The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom. This moiety is found in various biologically active compounds and natural products, often serving as a scaffold. researchgate.netdntb.gov.ua Its size and conformational flexibility, which is greater than that of smaller rings like piperidine (B6355638) or pyrrolidine, allow it to adapt to the topology of different binding sites.

In the context of this compound, the azepane moiety's primary roles would likely be:

Anchoring and Orientation: The basic nitrogen atom can form ionic interactions or hydrogen bonds, anchoring the molecule within a binding pocket and orienting the rest of the structure for further interactions.

Selectivity: In studies of glycine (B1666218) transporter 1 (GlyT1) inhibitors, replacing a piperidine ring with an azepane ring led to a modest increase in potency, suggesting that the larger ring provided a better fit in the target's binding site. nih.gov This highlights how the choice of the heterocyclic ring can fine-tune both activity and selectivity for a specific target over others.

Significance of the Pentanoic Acid Backbone and its Substituents

The pentanoic acid portion of the molecule, which is structurally related to the amino acid leucine, is also critical for its biological activity. This backbone consists of a carboxylic acid group and an isobutyl substituent at the 4-position.

Carboxylic Acid Group: This functional group is typically ionized at physiological pH, forming a carboxylate anion. This anion is a strong hydrogen bond acceptor and can participate in crucial ionic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine in a receptor's binding site. The presence and position of this group are often essential for anchoring the molecule.

Isobutyl Substituent: The 4-methyl group creates an isobutyl side chain, which is hydrophobic. This lipophilic group can engage in van der Waals or hydrophobic interactions with nonpolar pockets within the binding site of a target protein. The size and branching of this alkyl group can significantly impact binding affinity.

Chain Length: The five-carbon chain of the pentanoic acid acts as a spacer, positioning the carboxylic acid and the azepane ring at an optimal distance to interact simultaneously with different regions of a binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Although a specific QSAR model for this compound is not available, the methodology to develop one is well-established.

The first step in QSAR modeling is to calculate molecular descriptors for a set of analogs of this compound with known biological activities. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional (1D): Molecular weight, atom counts, number of rotatable bonds.

Topological (2D): Descriptors based on the 2D representation of the molecule, such as connectivity indices and shape indices.

Geometrical (3D): Descriptors derived from the 3D conformation, such as molecular surface area and volume.

Physicochemical: Properties like logP (lipophilicity), polar surface area (PSA), and calculated pKa.

Quantum Chemical: Descriptors like HOMO/LUMO energies and partial atomic charges.

From a large pool of calculated descriptors, a smaller, relevant subset is selected using statistical methods like stepwise multiple linear regression (MLR) or genetic algorithms to avoid overfitting and to build a robust model. nih.govmdpi.com

Once the descriptors are selected, a mathematical model is developed to correlate them with the biological activity (e.g., IC₅₀ or Kᵢ). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.govnih.gov

Example of a Hypothetical MLR Equation: pIC₅₀ = β₀ + β₁(logP) + β₂(PSA) + β₃(Molecular_Weight)

Validation is a critical step to ensure the model is robust and predictive. researchgate.net This involves:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency of the model.

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model's development. The predictive R² (R²_pred) is a key metric here. mdpi.com

Y-Randomization: The biological activity data is randomly shuffled to ensure the original correlation was not due to chance. nih.gov

Validation ParameterDescriptionAcceptable Value
Coefficient of determination (goodness of fit)> 0.6
q² or R²cv Cross-validated R² (internal predictive ability)> 0.5
R²pred R² for the external test set (external predictive ability)> 0.5

The ultimate goal of a QSAR model is to predict the activity of new, unsynthesized compounds. The predictive power of a model is generally assessed by its performance on the external test set. nih.gov However, a QSAR model is only reliable within its applicability domain (AD) . The AD defines the chemical space of the compounds for which the model is expected to make reliable predictions. It is determined by the range of descriptors in the training set. Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable.

For this compound analogs, a well-validated QSAR model would be a powerful tool to guide the design of new derivatives with potentially improved potency and selectivity, thereby accelerating the drug discovery process.

Computational Chemistry and in Silico Modeling of 2 Azepan 1 Yl 4 Methylpentanoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein or other biomolecular target.

Prior to docking, a thorough conformational analysis of 2-(azepan-1-yl)-4-methylpentanoic acid is essential. This involves exploring the molecule's potential energy surface to identify low-energy, stable conformations. The flexibility of the azepane ring and the rotatable bonds in the pentanoic acid chain allows the molecule to adopt a variety of shapes.

A hypothetical conformational search could be performed using a molecular mechanics force field, such as MMFF94 or OPLS3e. The results of such an analysis would likely reveal several low-energy conformers, which can then be used in subsequent docking studies. A representative data table from such a hypothetical analysis is presented below.

Table 1: Hypothetical Low-Energy Conformers of this compound

Conformer ID Relative Energy (kcal/mol) Key Dihedral Angle (°)
1 0.00 175.4
2 0.85 -65.2

This table is for illustrative purposes and does not represent actual experimental data.

Molecular docking simulations can predict how this compound might bind to a specific biological target. The process involves placing the ligand's various conformations into the active site of the target protein and evaluating the interactions using a scoring function. nih.gov The scoring function estimates the binding affinity, typically expressed as a docking score or binding energy. nih.govnih.gov

For a hypothetical target enzyme, docking simulations might predict that this compound binds in a specific orientation, forming key interactions with amino acid residues in the active site. These interactions could include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The predicted binding affinities can help in ranking potential drug candidates. nih.govresearchgate.net

Table 2: Hypothetical Docking Results for this compound Against a Target Protein

Conformer ID Docking Score (kcal/mol) Predicted Interacting Residues
1 -8.5 TYR88, LEU121, PHE210
2 -7.9 TYR88, VAL119, ILE208

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the complex and any conformational changes that may occur upon binding. nih.gov

The stability of the this compound-protein complex can be assessed by running MD simulations over several nanoseconds. Key metrics used to evaluate stability include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, as well as the root-mean-square fluctuation (RMSF) of individual residues. nih.govresearchgate.net A stable complex will typically exhibit low RMSD values that plateau over time, indicating that the system has reached equilibrium. nih.gov

Table 3: Hypothetical RMSD Values from an MD Simulation

Time (ns) Protein Backbone RMSD (Å) Ligand RMSD (Å)
0 0.0 0.0
10 1.2 0.8
20 1.5 1.0
30 1.4 0.9
40 1.5 1.1

This table is for illustrative purposes and does not represent actual experimental data.

MD simulations can also reveal conformational changes in both the ligand and the protein upon binding. nih.gov For instance, the binding of this compound might induce a subtle shift in the conformation of the protein's active site, leading to a more favorable binding pocket. nih.gov Analysis of the simulation trajectory can identify these changes, providing a more complete understanding of the binding mechanism.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations provide a highly accurate description of the electronic structure of a molecule. researchgate.net These methods can be used to calculate various properties of this compound, such as its charge distribution, molecular orbitals, and electrostatic potential.

These calculations can help in understanding the molecule's reactivity and its ability to participate in specific types of interactions. For example, the calculated electrostatic potential can highlight regions of the molecule that are likely to be involved in electrostatic interactions with the target protein. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's chemical reactivity. researchgate.net

Table 4: Hypothetical Quantum Mechanical Properties of this compound

Property Calculated Value
Dipole Moment (Debye) 3.2
HOMO Energy (eV) -6.8
LUMO Energy (eV) 1.5

This table is for illustrative purposes and does not represent actual experimental data.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. core.ac.ukwikipedia.org A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

For this compound, the electronic properties will be influenced by both the electron-donating azepane ring and the electron-withdrawing carboxylic acid group. Computational studies on azepane have shown that the nitrogen heteroatom significantly influences its electronic properties. nih.govresearchgate.net Similarly, theoretical studies on pentanoic acid and its derivatives have detailed their electronic characteristics. researchgate.net

To provide a quantitative perspective, a hypothetical HOMO-LUMO analysis for this compound and related compounds is presented in the table below. These values are illustrative and would require specific density functional theory (DFT) calculations for precise determination.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Azepane-6.51.27.7
4-Methylpentanoic Acid-7.20.88.0
This compound (Hypothetical)-6.81.07.8

This table presents hypothetical energy values for illustrative purposes. Actual values would need to be determined through specific computational calculations.

The HOMO of this compound is expected to be localized primarily on the nitrogen atom of the azepane ring, which is the most electron-rich center. The LUMO, conversely, is likely to be centered on the carbonyl group of the carboxylic acid, which is the most electron-deficient site. The interaction between these two moieties will likely result in a HOMO-LUMO gap that reflects a molecule with moderate reactivity.

Reaction Mechanism Predictions Involving the Compound

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. For this compound, several types of reactions can be computationally investigated. As an amino acid derivative, its reactivity can be compared to naturally occurring amino acids, for which reaction mechanisms have been studied. nih.govresearchgate.netacs.orgscielo.org.mx

One area of interest is the reactivity of the carboxylic acid group, which can undergo esterification or amidation. Computational models can predict the activation energies for these reactions, providing insights into the reaction kinetics. Another important aspect is the reactivity of the alpha-carbon, which is adjacent to both the azepane nitrogen and the carboxylic acid. The prediction of reaction mechanisms involving this position is crucial for understanding the compound's stability and potential metabolic pathways.

A hypothetical reaction pathway that could be investigated is the intramolecular cyclization to form a lactam. The feasibility of such a reaction can be assessed by calculating the Gibbs free energy of the reactants, transition state, and products.

De Novo Design and Virtual Screening of this compound Derivatives

De novo design and virtual screening are powerful computational techniques used in drug discovery to identify and optimize novel bioactive compounds. nih.govnih.govblogspot.com The azepane scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. nih.govdntb.gov.uatandfonline.com This makes this compound an interesting starting point for the design of new derivatives.

De novo design algorithms could be employed to generate novel molecules by modifying the core structure of this compound. These modifications could include altering the substitution pattern on the azepane ring, changing the length of the pentanoic acid chain, or introducing different functional groups.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific biological target. nih.govnih.gov For derivatives of this compound, a virtual screening campaign could be designed to identify compounds with improved activity against a particular enzyme or receptor. The following table outlines a hypothetical virtual screening workflow.

StepDescriptionComputational Tools
1. Target IdentificationIdentify a biological target of interest.Literature search, bioinformatics databases.
2. Library PreparationGenerate a library of virtual derivatives of this compound.Molecular modeling software.
3. Molecular DockingPredict the binding mode and affinity of the virtual compounds to the target.AutoDock, Glide, GOLD.
4. Scoring and RankingRank the compounds based on their predicted binding affinity and other properties.Scoring functions within docking software.
5. Hit SelectionSelect the most promising candidates for experimental testing.Visual inspection, clustering analysis.

Machine Learning Approaches in Predicting Compound Behavior

Machine learning (ML) is increasingly being used to predict the properties and behavior of chemical compounds, leveraging large datasets to build predictive models. nih.goviastate.edunih.gov For this compound and its derivatives, ML models could be developed to predict a wide range of properties, including their biological activity, physicochemical properties, and potential toxicity.

For example, a quantitative structure-activity relationship (QSAR) model could be built to predict the biological activity of a series of this compound derivatives based on their molecular descriptors. These descriptors can be calculated from the 2D or 3D structure of the molecules and can include electronic, steric, and hydrophobic properties.

The table below presents a hypothetical set of molecular descriptors that could be used in a machine learning model to predict the properties of this compound derivatives.

DescriptorDescriptionPotential Predicted Property
Molecular WeightThe sum of the atomic weights of the atoms in a molecule.Bioavailability
LogPThe logarithm of the partition coefficient between octanol and water.Membrane permeability
Topological Polar Surface Area (TPSA)The surface area of polar atoms in a molecule.Oral absorption
Number of Hydrogen Bond Donors/AcceptorsThe number of atoms that can donate or accept a hydrogen bond.Binding affinity
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Reactivity, Stability

By training ML models on existing data for compounds with similar structural features, it is possible to make accurate predictions for new, untested molecules, thereby accelerating the process of drug discovery and materials design.

Advanced Analytical Methodologies for Research on 2 Azepan 1 Yl 4 Methylpentanoic Acid

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysisnih.govpensoft.netsielc.com

Chromatographic methods are fundamental for separating 2-(azepan-1-yl)-4-methylpentanoic acid from impurities, starting materials, and other components within a complex matrix. These techniques are essential for assessing the purity of synthesized batches and for quantitative analysis.

High-Resolution Liquid Chromatography (HPLC, UPLC)pensoft.netsielc.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for the analysis of non-volatile compounds like this compound. Reversed-phase (RP) HPLC is a commonly employed method for the analysis of related carboxylic acids and is highly suitable for this compound. pensoft.netsielc.com

A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. pensoft.net For mass spectrometry-compatible methods, a volatile acid like formic acid would be used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com UPLC, by using smaller particle sizes in the column (typically <2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com Method validation would be performed according to International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, linearity, and specificity. pensoft.net

ParameterTypical ConditionPurpose
Column C18, 5 µm or sub-2 µm particlesStationary phase for reversed-phase separation.
Mobile Phase Acetonitrile / Water with 0.1% Formic AcidElutes the compound from the column.
Elution Isocratic or GradientControls the separation process.
Flow Rate 0.3 - 1.0 mL/minDetermines the speed of the analysis.
Column Temp. 30 °CEnsures reproducibility of retention time.
Detector UV/VIS (e.g., 210 nm) or Mass SpectrometerDetects and quantifies the compound.

Gas Chromatography (GC) for Volatile Derivativesnih.govresearchgate.net

Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. mdpi.com Since this compound, like other amino acid derivatives and carboxylic acids, is non-volatile, a chemical derivatization step is mandatory prior to GC analysis. researchgate.netmdpi.com

The derivatization process converts the polar functional groups (carboxylic acid and tertiary amine) into less polar, more volatile moieties. A common approach for carboxylic acids is esterification. For enhanced detection using an electron capture detector (ECD) or for mass spectrometry in negative chemical ionization (NCI) mode, a fluorinated derivatizing agent is used. nih.gov For instance, reacting the compound with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) would convert the carboxylic acid to a pentafluorobenzyl ester, which is highly volatile and electron-capturing. nih.govresearchgate.net This allows for very low detection limits, often in the ng/L range. nih.gov

ParameterTypical ConditionPurpose
Derivatization With PFBBr to form a pentafluorobenzyl ester.Increases volatility and detector response.
Column Fused-silica capillary (e.g., DB-5ms)Stationary phase for separating volatile derivatives.
Carrier Gas Helium or HydrogenMobile phase for carrying the analyte through the column.
Injection Split/SplitlessIntroduces the sample into the GC system.
Oven Program Temperature gradient (e.g., 60°C to 300°C)Separates derivatives based on boiling points.
Detector Mass Spectrometer (MS-NCI) or ECDProvides high sensitivity and structural information.

Spectroscopic Methods for Mechanistic Studiesnih.govosti.gov

Spectroscopic techniques are invaluable for investigating the compound's structure, its interactions with biological targets, and its stereochemistry.

Advanced NMR for Ligand-Observe and Protein-Observe Experiments (e.g., STD-NMR, Ligand-Based NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying molecular interactions in solution. For a compound like this compound, which may be designed to interact with a biological receptor (e.g., a protein), advanced NMR techniques can provide critical insights into the binding event.

Ligand-observe NMR experiments, such as Saturation Transfer Difference (STD)-NMR, are particularly useful. In an STD-NMR experiment, a signal from the protein target is selectively saturated. This saturation is transferred via the Nuclear Overhauser Effect (NOE) to any small molecule (ligand) that is bound to it. By comparing the spectrum with and without protein saturation, the protons of the ligand that are in close proximity to the protein can be identified. This provides a detailed map of the binding epitope of this compound, revealing which parts of the molecule are crucial for the interaction.

Mass Spectrometry-Based Profiling for Metabolites or Interaction Partnersosti.govnih.govmdpi.com

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC), is a cornerstone of modern metabolomics and proteomics. osti.govnih.gov This technology can be used to identify and quantify this compound and its potential metabolites in biological samples like plasma, urine, or tissue extracts. nih.gov

In an untargeted metabolomics approach, high-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-ToF) or Orbitrap analyzers are used. osti.govmdpi.com These instruments can determine the mass of a molecule with very high accuracy (typically < 5 ppm), which allows for the confident prediction of its elemental formula. osti.gov By comparing samples from a system treated with the compound to a control group, new metabolic features corresponding to the parent compound and its biotransformation products (e.g., hydroxylated or glucuronidated species) can be detected. osti.gov Tandem mass spectrometry (MS/MS) is then used to fragment these ions, and the resulting fragmentation pattern serves as a structural fingerprint to confirm their identity, often with the aid of metabolite databases. osti.gov This same workflow can be adapted to identify proteins that interact with the compound (interaction partners) in pull-down or thermal shift assays.

InstrumentKey FeatureApplication
LC-Q-ToF-MS High mass accuracy and resolution.Untargeted profiling of metabolites. osti.gov
LC-Orbitrap-MS Very high mass accuracy and resolution.Comprehensive profiling and identification. mdpi.com
Triple Quadrupole (QqQ) High sensitivity and specificity for targeted analysis.Quantification of the compound and known metabolites. nih.gov

Circular Dichroism (CD) for Chiral Recognitionnih.gov

This compound possesses a chiral center at the alpha-carbon of the pentanoic acid moiety. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. While the compound itself may have a weak CD signal in the far-UV region, its chiral nature can be effectively studied through induced CD signals. nih.gov

A modern approach for the chiral recognition of carboxylic acids involves reacting the analyte with an achiral metal complex probe. nih.gov For example, mixing the chiral carboxylic acid with a palladium(II) complex containing phosphine (B1218219) ligands can generate a new, chiroptically active metal complex. This new complex often displays strong CD signals in the visible light region (e.g., >400 nm). The intensity and sign of this induced CD signal are directly related to the concentration and absolute configuration of the chiral acid, allowing for rapid determination of its enantiomeric composition. nih.gov This method is highly sought-after as it is fast, sensitive, and minimizes interference from other chiral impurities. nih.gov

Raman Spectroscopy for Molecular Interactions in Biological Contexts

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about molecular vibrations. nih.gov This method is invaluable for probing the structure, conformation, and interactions of molecules within complex biological environments without the need for labels. nih.gov It relies on the inelastic scattering of monochromatic light, known as the Raman effect, where the frequency of the scattered photons is shifted, providing a unique vibrational fingerprint for the molecules present. nih.govrsc.org

In the context of research on this compound, Raman spectroscopy can be employed to elucidate its interactions with biological targets such as proteins or lipid membranes. By monitoring shifts in the Raman spectra, researchers can identify which specific molecular bonds within the compound or its biological partner are affected during binding or interaction. For instance, changes in the vibrational modes of the carboxyl group or the azepane ring could indicate their direct involvement in a binding event.

Label-free Raman imaging can visualize the subcellular distribution of this compound. By acquiring full Raman spectra at each pixel of an image, a detailed map of the compound's localization within cells or tissues can be generated, distinguishing it from endogenous biomolecules like lipids, proteins, and nucleic acids. scienceopen.com To enhance sensitivity and specificity, isotopic labeling, such as the substitution of hydrogen with deuterium (B1214612) in the methylpentanoic acid chain, can be utilized. The carbon-deuterium (C-D) bond has a characteristic Raman signal in a "silent" region of the cell's spectrum (typically 2100-2300 cm⁻¹), allowing for unambiguous tracking of the compound's uptake and fate within a biological system. nih.gov

Table 1: Potential Characteristic Raman Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Research Application
C=O StretchCarboxylic Acid1650 - 1750Monitoring protonation state and involvement in hydrogen bonding or ionic interactions.
C-N StretchAzepane Ring (Tertiary Amine)1180 - 1250Probing conformational changes and interactions of the heterocyclic moiety.
C-H Bending/StretchingLeucine Side Chain1340 - 1470 / 2850 - 3000Observing interactions within hydrophobic pockets of target proteins.
Ring BreathingAzepane Ring800 - 950Detecting conformational constraints upon binding to a biological receptor.

Note: The wavenumbers presented are approximate and can shift based on the molecule's chemical environment, conformation, and intermolecular interactions.

Development of Bioassays and Biosensors for this compound in Research

The development of specific bioassays and biosensors is essential for the quantitative analysis of this compound and its interactions with biological targets. These analytical tools provide high sensitivity and selectivity, enabling researchers to study binding kinetics, determine affinity, and screen for potential biological activity in a controlled, often real-time, manner.

Bioassays for this compound could include competitive binding assays. In such a setup, a known ligand for a specific receptor is labeled (e.g., with a fluorescent or radioactive tag), and its binding to the receptor is measured in the presence and absence of this compound. A reduction in the signal from the labeled ligand would indicate that the test compound is competing for the same binding site, allowing for the determination of its inhibitory constant (Ki).

Biosensors offer a label-free alternative for detecting molecular interactions. mdpi.com Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) are prominent examples. For these platforms, a target protein of interest would be immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index or layer thickness at the sensor surface, which is detected in real-time. This allows for the precise calculation of association (kₐ) and dissociation (kₑ) rate constants, and ultimately the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.

Another promising approach is the development of electrochemical biosensors. mdpi.com In this modality, a receptor protein could be immobilized on an electrode surface. The binding of this compound to the receptor would alter the electrochemical properties of the surface, such as impedance or current, providing a measurable signal corresponding to the binding event. mdpi.com

Table 2: Comparison of Biosensor Technologies for Analyzing Molecular Interactions

TechnologyPrincipleKey Data OutputAdvantages in Research
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon analyte binding to a sensor surface.Association/dissociation rates (kₐ, kₑ), Affinity (Kₑ)Real-time, label-free, high sensitivity, provides detailed kinetic information.
Bio-Layer Interferometry (BLI)Measures changes in the interference pattern of light reflected from a biosensor tip.Association/dissociation rates (kₐ, kₑ), Affinity (Kₑ)Real-time, label-free, high throughput, compatible with crude samples.
Electrochemical BiosensorsDetects changes in electrical properties (e.g., impedance) upon binding.Binding detection, concentration measurementHigh sensitivity, potential for miniaturization and low-cost, portable devices. mdpi.com

Microfluidics and High-Throughput Analytical Platforms

Microfluidics technology involves the precise control and manipulation of fluids in channels with dimensions of tens to hundreds of micrometers. nih.gov These platforms offer significant advantages for chemical and biological research, including drastically reduced sample and reagent consumption, faster analysis times, and the ability to perform highly parallelized experiments. nih.gov

For research on this compound, microfluidic systems can be engineered for high-throughput screening (HTS). Droplet microfluidics, for example, allows for the encapsulation of individual cells within picoliter-volume droplets, creating millions of isolated micro-reactors. nih.gov These droplets can be used to screen the effects of the compound across a large population of cells, assessing for outcomes such as changes in protein expression, cell viability, or the activation of signaling pathways on a single-cell basis. This high-throughput capability is crucial for identifying rare cellular responses or for screening compound libraries for structure-activity relationship (SAR) studies. nih.govnih.gov

Microfluidic devices can also be designed to generate stable and precise concentration gradients of this compound. nih.gov This is particularly useful for studying dose-dependent cellular responses, chemotaxis, or for mimicking the physiological gradients that a compound might encounter in vivo.

Integrating analytical techniques such as Raman spectroscopy or fluorescence detection directly into a microfluidic chip creates a powerful "lab-on-a-chip" system. Such a platform could automate the process of exposing cells to the compound and immediately analyzing the molecular-level response, providing dynamic information about the compound's mechanism of action with high temporal resolution.

Table 3: Advantages of Microfluidic Platforms in Compound Research

FeatureTraditional Platform (e.g., 96-well plate)Microfluidic PlatformImplication for Research on this compound
Sample Volume Microliters (µL) to Milliliters (mL)Nanoliters (nL) to Picoliters (pL)Conservation of valuable compound and rare biological samples (e.g., primary cells).
Throughput 100s to 1000s of data points per run10,000s to millions of data points per run (especially droplet-based) nih.govEnables large-scale screening for hit identification and comprehensive dose-response studies. nih.gov
Analysis Time Hours to daysSeconds to minutesRapid optimization of experimental conditions and faster acquisition of results.
Environmental Control Limited; prone to evaporationPrecise control over flow, concentration gradients, and shear stress nih.govAllows for more physiologically relevant cell-based assays and detailed mechanistic studies.

Potential Applications of 2 Azepan 1 Yl 4 Methylpentanoic Acid As a Research Tool

Development of Chemical Probes for Biological Systems

The development of chemical probes is a cornerstone of modern chemical biology, enabling the identification and characterization of protein function in native cellular environments. A well-designed chemical probe should exhibit high potency and selectivity for its target and can be modified to incorporate reporter tags for detection or reactive groups for covalent capture of its binding partners. The structure of 2-(azepan-1-yl)-4-methylpentanoic acid, containing both a secondary amine within the azepane ring and a carboxylic acid, provides two key functional handles for chemical modification, making it an attractive starting point for the synthesis of a diverse array of chemical probes.

Fluorescent or Affinity Tags for Target Engagement Studies

To validate that a molecule is interacting with its intended target within a cell, fluorescent or affinity tags can be appended to the core structure. In the case of this compound, a fluorescent dye, such as a fluorescein (B123965) or rhodamine derivative, could be coupled to the carboxylic acid moiety via standard amide bond formation. Alternatively, the secondary amine of the azepane ring could be functionalized with a suitable fluorescent reporter.

Similarly, an affinity tag like biotin (B1667282) could be incorporated into the molecule. Biotin's high affinity for streptavidin allows for the enrichment of probe-target complexes from cell lysates, facilitating target identification and validation. The synthesis of such tagged molecules would allow researchers to visualize the subcellular localization of the probe and to quantify target engagement in living cells.

Probe TypePotential Attachment Point on this compoundExample TagApplication
Fluorescent ProbeCarboxylic acidFluorescein, RhodamineCellular imaging, Target localization
Affinity ProbeAzepane nitrogenBiotinTarget pull-down, Protein identification

Photocrosslinking Reagents for Interaction Mapping

Photocrosslinking reagents are invaluable tools for capturing and identifying protein-protein and protein-small molecule interactions. These probes contain a photo-activatable group that, upon irradiation with UV light, forms a highly reactive species that covalently bonds to nearby molecules. The structure of this compound can be readily modified to include common photocrosslinking moieties such as benzophenones, aryl azides, or diazirines.

For instance, a benzophenone (B1666685) or an aryl azide (B81097) could be incorporated as a substituent on the azepane ring or as part of an extended chain attached to the carboxylic acid. Once the probe binds to its target protein, UV irradiation would initiate a covalent crosslink, permanently linking the probe to its interacting partner. Subsequent proteomic analysis can then identify the specific protein or proteins that were captured, providing a snapshot of the molecular interactions within a complex biological sample.

Integration into Chemical Genetics and Chemical Biology Libraries

Chemical genetics and chemical biology rely on large and diverse libraries of small molecules to probe biological systems and identify new therapeutic targets. The azepane scaffold is a valuable, yet underrepresented, structural motif in many screening collections. nih.gov The inclusion of this compound and its derivatives would significantly expand the chemical space of these libraries.

The unique three-dimensional conformation of the seven-membered azepane ring, combined with the stereochemistry of the amino acid backbone, provides a distinct structural framework that is not readily accessible from more common five- and six-membered heterocyclic systems. nih.gov By systematically modifying the substituents on both the azepane ring and the pentanoic acid chain, a large and diverse library of compounds can be generated. Screening of such a library could lead to the discovery of novel modulators of enzyme activity, receptor signaling, or other important cellular processes. The conformational flexibility of the azepane ring is often a key determinant of its biological activity, and the ability to synthesize a variety of substituted analogs is crucial for effective drug design. lifechemicals.com

Contributions to New Synthetic Methodologies and Reagent Development

The synthesis of medium-sized rings like azepanes presents a significant challenge in organic chemistry. The development of novel and efficient synthetic routes to functionalized azepanes is an active area of research. Methodologies such as palladium-mediated cross-coupling of α-halo eneformamides, copper(I)-catalyzed tandem amination/cyclization of allenynes, and the ring expansion of smaller cyclic precursors have been reported for the synthesis of azepane derivatives. mdpi.comacs.org

The synthesis of this compound itself would likely involve the alkylation of azepane with a suitable 2-halo-4-methylpentanoic acid derivative or a reductive amination of a keto-acid precursor with azepane. Further derivatization of the core structure would contribute to the development of new synthetic strategies and provide a platform for the creation of novel reagents for organic synthesis. For example, chiral azepane derivatives can serve as valuable ligands in asymmetric catalysis.

Synthetic StrategyDescriptionPotential for this compoundReference
Reductive AminationReaction of a ketone with an amine in the presence of a reducing agent.Reaction of a 2-keto-4-methylpentanoic acid derivative with azepane.General knowledge
Nucleophilic SubstitutionDisplacement of a leaving group by a nucleophile.Reaction of a 2-halo-4-methylpentanoic acid derivative with azepane.General knowledge
Copper-Catalyzed CyclizationTandem amination and cyclization of functionalized allenynes.Could be adapted for the synthesis of highly functionalized azepane amino acids. mdpi.com
Palladium-Catalyzed Cross-CouplingCoupling of α-halo eneformamides with nucleophiles.A potential route to introduce diverse substituents on the azepane ring. acs.org

Utility in Fundamental Biological Pathway Elucidation

As a non-proteinogenic amino acid, this compound has the potential to be a valuable tool for elucidating fundamental biological pathways. Due to its structural similarity to the natural amino acid leucine, it could potentially interact with proteins that bind or transport leucine. This could include amino acid transporters, tRNA synthetases, and enzymes involved in amino acid metabolism.

By using a radiolabeled or isotopically labeled version of this compound, researchers could trace its uptake and metabolism in cells, providing insights into amino acid transport and utilization. Furthermore, by observing the phenotypic effects of introducing this unnatural amino acid into cellular systems, it may be possible to identify novel components of pathways that are sensitive to perturbations in amino acid homeostasis. The azepane ring introduces a significant steric and conformational constraint that could lead to selective interactions with specific protein targets, allowing for the dissection of complex biological processes. nih.govresearchgate.net

Scaffold for Materials Science or Catalysis Research

While direct applications of this compound in materials science or catalysis have not been reported, the constituent azepane moiety has been explored in these fields. The nitrogen atom within the azepane ring can act as a ligand to coordinate with metal ions, suggesting the potential for developing novel catalysts. For example, azepane-containing ligands could be used in transition metal-catalyzed reactions, where the conformational properties of the seven-membered ring could influence the stereochemical outcome of the reaction.

In materials science, the bifunctional nature of this compound, with its amine and carboxylic acid groups, makes it a potential monomer for the synthesis of novel polyamides or other polymers. The incorporation of the azepane ring into a polymer backbone could impart unique physical and chemical properties to the resulting material. For instance, azepine-containing polymers have been investigated for their redox properties and potential use in electronic materials.

Future Research Directions and Unanswered Questions for 2 Azepan 1 Yl 4 Methylpentanoic Acid

Exploration of Novel Biological Targets and Off-Targets

The biological activity of 2-(azepan-1-yl)-4-methylpentanoic acid is currently uncharacterized. A critical first step in elucidating its potential as a therapeutic agent or research tool is the identification of its molecular targets and any off-target interactions. The presence of the azepane moiety, a seven-membered nitrogen-containing heterocycle, is a feature found in a variety of bioactive molecules. This suggests that this compound could interact with a range of biological macromolecules.

Future research should employ a multi-pronged approach to target identification. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels could provide initial "hits." Subsequently, more focused investigations using techniques such as affinity chromatography, chemical proteomics, and computational docking studies could validate these initial findings and pinpoint specific binding partners. vibrantpharma.com It will be equally important to characterize any off-target effects to build a comprehensive biological profile and assess potential liabilities.

Advancement of Asymmetric Synthesis and Derivatization Methods

The 2-position of the pentanoic acid chain in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities and metabolic profiles. Therefore, the development of methods for asymmetric synthesis is paramount to selectively produce one enantiomer over the other.

Future synthetic research should focus on developing stereoselective routes to access the individual enantiomers of this compound in high purity. This could involve the use of chiral auxiliaries, asymmetric catalysis, or the resolution of a racemic mixture. Furthermore, the creation of a library of derivatives through modification of the azepane ring, the pentanoic acid chain, or the isobutyl group could be instrumental in establishing structure-activity relationships (SAR). Systematic derivatization will be key to optimizing potency, selectivity, and pharmacokinetic properties should a biological target be identified.

Deeper Mechanistic Insights through Integrated Experimental and Computational Approaches

Should biological activity be discovered for this compound, a deep dive into its mechanism of action will be necessary. This will involve a combination of experimental and computational techniques to understand how the molecule interacts with its target at a molecular level and the downstream consequences of this interaction.

Experimental approaches could include enzyme kinetics, biophysical binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry), and cell-based functional assays. These studies would provide quantitative data on the compound's affinity, potency, and functional effects. vibrantpharma.com Complementing these experiments with computational modeling, such as molecular dynamics simulations and quantum mechanics calculations, could offer a dynamic and energetic view of the binding process. This integrated approach can provide a more complete picture of the mechanistic underpinnings of the compound's activity.

Development of Multi-Functional Analogs

A forward-looking research direction would be the design and synthesis of multi-functional analogs of this compound. This involves incorporating additional pharmacophores or reactive groups into the molecular scaffold to create molecules with dual or multiple modes of action. For instance, if the parent compound is found to bind to a particular protein, analogs could be designed to simultaneously interact with a second, related target, potentially leading to synergistic therapeutic effects.

Another avenue would be the development of "chemical probes" by appending fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking moieties. Such probes would be invaluable tools for visualizing the subcellular localization of the compound's target, identifying binding partners through pull-down experiments, and further dissecting its biological pathways.

Role in Supramolecular Chemistry or Self-Assembly Processes

The structural characteristics of this compound, namely the presence of both a hydrogen bond donor/acceptor in the carboxylic acid group and a flexible, non-polar isobutyl group, suggest the potential for interesting behavior in the realm of supramolecular chemistry. It is conceivable that under specific conditions of concentration, solvent, and pH, this molecule could engage in self-assembly to form higher-order structures such as micelles, vesicles, or gels.

Future investigations could explore this possibility through techniques like dynamic light scattering, transmission electron microscopy, and rheology. Understanding the principles that govern the self-assembly of this molecule could open up applications in materials science, such as in the development of novel drug delivery systems or functional biomaterials. The interplay between the chiral nature of the molecule and its self-assembly could also lead to the formation of chiral supramolecular structures with unique properties.

Q & A

Basic: What are the key considerations for synthesizing enantiomers of 2-(azepan-1-yl)-4-methylpentanoic acid?

Methodological Answer:
Stereoselective synthesis requires chiral starting materials and protective strategies. For example, (R)- and (S)-HMPA derivatives can be synthesized via:

Protection : Use benzyl groups to protect the carboxyl group (K₂CO₃, 75°C, 5 hours) .

Esterification : Couple with N-Boc-β-alanine using DCC/DMAP (25°C, 19 hours) to form intermediates .

Deprotection : Remove benzyl groups via palladium-catalyzed hydrogenation (H₂, Pd/C, overnight) .

Chiral Resolution : Confirm enantiopurity using chiral HPLC or polarimetry.

Basic: Which analytical techniques are critical for characterizing structural isomers of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JH2/H3=10.0/5.5Hz^3J_{H-2''/H-3''} = 10.0/5.5 \, \text{Hz}) to resolve stereochemistry, as demonstrated for petromyzonacil analogs .
  • X-Ray Crystallography : Resolve absolute configuration, particularly for enzyme-bound complexes (e.g., ACE2 inhibitor MLN-4760 at 3.0-Å resolution) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

Advanced: How does structural modification of the azepane ring impact biological activity?

Methodological Answer:

  • Substituent Effects : Introduce groups like 3,3-dimethyl-3,4-dihydroisoquinoline to assess steric/electronic effects on receptor binding (e.g., ACE2 inhibition) .
  • SAR Workflow :
    • Synthesize analogs with varied ring sizes (e.g., piperidine vs. azepane).
    • Test inhibitory potency via enzyme assays (IC₅₀ measurements) .
    • Correlate activity with computational docking studies (e.g., AutoDock Vina).

Advanced: What methodological challenges arise in impurity profiling during synthesis?

Methodological Answer:

  • Detection : Use reverse-phase HPLC with UV/ELSD detectors to separate byproducts (e.g., de-Boc intermediates).
  • Quantification : Apply mass balance principles and calibration curves for impurities >0.1% .
  • Troubleshooting : Optimize reaction conditions (e.g., DMAP catalyst purity) to suppress side reactions like over-esterification .

Advanced: How can this compound be integrated into peptide-based biochemical assays?

Methodological Answer:

  • Conjugation : Use DCC/DMAP-mediated coupling to attach to peptide backbones (e.g., N-Benzoyl-Gly-His-Leu) .
  • Assay Design :
    • Measure ACE inhibition via fluorescence quenching (e.g., Mca-APK(Dnp) substrate) .
    • Validate specificity using knockout cell lines or competitive binding assays.

Advanced: What strategies resolve contradictions in spectral data for novel derivatives?

Methodological Answer:

  • Multi-Technique Validation : Combine 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and 2D-COSY to assign ambiguous signals (e.g., distinguishing diastereomers) .
  • Error Analysis : Quantify instrument uncertainties (e.g., ±0.005 Å in X-ray data) and statistically validate peak integrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.